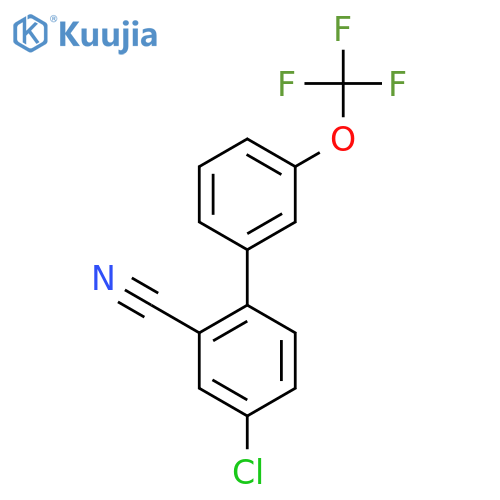Cas no 1261573-03-8 (4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl)

1261573-03-8 structure
商品名:4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl
CAS番号:1261573-03-8
MF:C14H7ClF3NO
メガワット:297.659693002701
CID:4996830
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl
-
- インチ: 1S/C14H7ClF3NO/c15-11-4-5-13(10(6-11)8-19)9-2-1-3-12(7-9)20-14(16,17)18/h1-7H
- InChIKey: NAKQAFRHPBZWJT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C#N)C=1)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 378
- トポロジー分子極性表面積: 33
- 疎水性パラメータ計算基準値(XlogP): 5.1
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004332-1g |
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl |
1261573-03-8 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| Alichem | A011004332-500mg |
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl |
1261573-03-8 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A011004332-250mg |
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl |
1261573-03-8 | 97% | 250mg |
$489.60 | 2023-09-03 |
4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
3. Water
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1261573-03-8 (4-Chloro-2-cyano-3'-(trifluoromethoxy)biphenyl) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
